
Centchroman
概要
説明
準備方法
オルメロキシフェンは、クロマン環構造の形成を含む一連の化学反応によって合成されます。オルメロキシフェン塩酸塩の市販製剤には、高速液体クロマトグラフィー(HPLC)を用いたd-異性体とl-異性体のキラル分離が含まれます。 移動相は通常、ヘキサン、イソプロパノール、メタノール、トリエチルアミンで構成されています . それぞれのエナンチオマーの遊離塩基は、アルカリ性加水分解によって遊離され、さらに塩酸塩に変換されます . 工業的生産方法では、ラセミ体の酵素的分解に、固定化されたカンジダ・ルゴサリパーゼを使用することがあります .
化学反応の分析
オルメロキシフェンは、酸化、還元、置換反応など、さまざまな化学反応を起こします。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤や、水素化ホウ素ナトリウムなどの還元剤があります。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、オルメロキシフェンの酸化により、対応するケトンが生成される一方、還元によりアルコール誘導体が生成される可能性があります .
科学研究への応用
オルメロキシフェンは、乳がんや前立腺がんを含むさまざまながんの治療に有望な結果を示しています . オルメロキシフェンは、上皮間葉転換(EMT)プロセスを阻害し、腫瘍の増殖を抑制し、がん細胞のアポトーシスを誘導します . さらに、オルメロキシフェンは、骨粗鬆症、皮膚炎、再狭窄、子宮内膜症、子宮筋腫の治療における潜在的な用途についても調査されています . そのユニークな作用機序と選択的なエストロゲン受容体モジュレーターとしての性質は、科学研究において貴重な化合物となっています。
科学的研究の応用
Contraceptive Use
Centchroman is primarily recognized for its role as a contraceptive agent. It functions by preventing the implantation of the blastocyst in the endometrium without suppressing ovulation or interfering with the hypothalamic-pituitary-ovarian axis. This unique mechanism allows for a high level of safety and minimal side effects compared to traditional hormonal contraceptives.
Clinical Studies
A scoping review identified multiple studies demonstrating this compound's effectiveness as both a weekly and post-coital contraceptive. For instance, one study included 100 patients over 18 months, showing high acceptability and efficacy among postpartum and post-abortal women .
Study Type | Sample Size | Duration | Key Findings |
---|---|---|---|
Observational Study | 100 | 18 months | High acceptability; effective in preventing pregnancy |
Pharmacokinetic Study | Varies | - | Concentration in uterus higher than serum; binds strongly to plasma proteins |
Therapeutic Applications Beyond Contraception
Beyond its contraceptive properties, this compound has shown promise in treating various gynecological conditions and cancers.
Management of Gynecological Disorders
This compound has been utilized in managing conditions such as:
- Dysfunctional Uterine Bleeding (DUB) : Studies indicate that it effectively regulates menstrual cycles without significant side effects .
- Mastalgia and Fibroadenoma : Its SERM properties make it suitable for treating breast-related disorders .
Anti-Cancer Activity
Recent research has highlighted this compound's potential in oncology, particularly against hormone-dependent cancers:
- Breast Cancer : A study indicated that this compound enhances therapeutic efficacy when combined with dietary bioactive compounds like diindolylmethane, potentially resensitizing multidrug-resistant cancer cells .
- Mechanisms : It is believed that this compound may work by modulating estrogen receptors and influencing pathways involved in cell proliferation and apoptosis.
Safety Profile and Side Effects
This compound is noted for its favorable safety profile:
作用機序
オルメロキシフェンは、エストロゲン受容体を調節することでその効果を発揮します。 オルメロキシフェンは、標的組織に応じてエストロゲン様作用と抗エストロゲン様作用の両方を持っています . 避妊薬として、オルメロキシフェンは、胚盤胞の信号に対する子宮内膜の受容性を阻害し、排卵や受精などの他の生殖プロセスに影響を与えることなく、着床を防ぎます . がん治療において、オルメロキシフェンは、がん遺伝子β-カテニンシグナル伝達とEMTの進行を阻害し、腫瘍の増殖と転移を抑制します .
類似の化合物との比較
オルメロキシフェンは、その週単位の投薬レジメンと非ステロイド性であることから、選択的なエストロゲン受容体モジュレーターの中でもユニークです。 同様の化合物には、ラロキシフェン、タモキシフェン、トレミフェンなどがあり、これらもさまざまな治療用途で使用されているSERMです . オルメロキシフェンとは異なり、これらの化合物は通常毎日投与され、薬物動態プロファイルと副作用プロファイルが異なります . オルメロキシフェンのユニークな特性は、避妊と治療の両方の文脈において、貴重な代替手段となっています。
類似化合物との比較
Ormeloxifene is unique among selective estrogen receptor modulators due to its weekly dosage regimen and nonsteroidal nature. Similar compounds include raloxifene, tamoxifen, and toremifene, which are also SERMs used in various therapeutic applications . Unlike ormeloxifene, these compounds are typically administered daily and have different pharmacokinetic profiles and side effect profiles . Ormeloxifene’s unique properties make it a valuable alternative in both contraceptive and therapeutic contexts.
生物活性
Centchroman, also known as Ormeloxifene, is a non-steroidal, non-hormonal oral contraceptive that has garnered attention for its unique pharmacological properties and therapeutic applications. This article explores the biological activity of this compound, examining its contraceptive efficacy, mechanisms of action, pharmacokinetics, and associated clinical findings.
This compound exhibits multiple mechanisms that contribute to its contraceptive effects:
- Endometrial Receptivity : this compound alters endometrial receptivity by inhibiting the signals necessary for blastocyst implantation. This is achieved through:
- Hormonal Profile : The compound displays weak estrogenic activity and potent antiestrogenic effects. It does not interfere with ovulation or alter the hypothalamus-pituitary-ovarian axis, making it distinct from hormonal contraceptives .
- Pharmacokinetics : this compound is rapidly absorbed and reaches higher concentrations in the uterus compared to serum levels. The pharmacokinetic profile indicates a half-life of approximately 24 hours in plasma, with metabolites detectable in various tissues for extended periods .
Clinical Efficacy
Several clinical studies have evaluated the efficacy and safety profile of this compound:
- Contraceptive Effectiveness : In a study involving 146 women using this compound, the Pearl index was calculated at 2.05, indicating a relatively low failure rate compared to other contraceptive methods. Pregnancy occurred in only three cases during the first three months of use .
- Menstrual Benefits : A notable finding was that 21% of women reported relief from menorrhagia after starting this compound. Additionally, menstrual irregularities were common complaints, with delayed cycles reported by 15% of users .
Table 1: Summary of Clinical Findings on this compound
Study Parameter | Findings |
---|---|
Pearl Index | 2.05 (low failure rate) |
Duration of Use | 3 to 12 months |
Major Side Effects | Delayed cycles (15%), irregular cycles (10.95%) |
Relief from Menorrhagia | 21% reported improvement |
Discontinuation Rate | 31.5% due to menstrual irregularities |
Case Studies
- Postpartum Use : A study highlighted that this compound is particularly beneficial for postpartum contraception due to its safety profile for breastfeeding mothers. Among postpartum users, no adverse effects were observed on newborns .
- Long-term Effects : In a longitudinal study, women using this compound for over six months noted decreased menstrual blood loss and improved cycle regularity over time .
Safety Profile
The safety profile of this compound is generally favorable:
- Side Effects : Reported side effects were minimal, with only about 10% experiencing any adverse reactions such as headaches or malaise .
- Impact on Fertility : Importantly, this compound does not disrupt normal reproductive functions or hormonal balances in women, making it a viable option for those seeking non-hormonal contraception .
特性
IUPAC Name |
1-[2-[4-[(3S,4S)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]ethyl]pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35NO3/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3/t28-,29+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEUAXYWNKYKPL-URLMMPGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046844 | |
Record name | Ormeloxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31477-60-8, 78994-25-9 | |
Record name | Ormeloxifene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31477-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ormeloxifene, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078994259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ormeloxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ORMELOXIFENE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V994WJY688 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does centchroman exert its contraceptive effect?
A1: this compound primarily acts as a selective estrogen receptor modulator (SERM). [] While its precise mechanism of action is not fully elucidated, research suggests that it primarily prevents pregnancy by interfering with the implantation of a fertilized egg in the uterus. [, , ]
Q2: Does this compound exhibit any estrogenic or anti-estrogenic effects?
A3: this compound exhibits a complex profile, acting as both an estrogen agonist and antagonist depending on the tissue and dose. [, ] Studies have shown it can stimulate the uterine lining (endometrium) while potentially inhibiting estrogenic effects in other tissues. [, ]
Q3: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C29H31NO3, and its molecular weight is 441.56 g/mol. [, ]
Q4: Are there any published X-ray crystallographic studies on this compound?
A5: Yes, an X-ray crystallographic study has been conducted on the N-methyl iodide derivative of this compound. This study revealed insights into the spatial arrangement of its molecular structure, suggesting the bioactive l-enantiomer likely has the 3R,4R absolute configuration. []
Q5: How is this compound formulated for administration?
A6: this compound is typically formulated as an oral tablet for administration. [, , ] Research is exploring different formulations, including vaginal administration, to potentially enhance its efficacy and reduce side effects. [, ]
Q6: Does this compound exhibit any catalytic properties?
A6: Based on the provided research papers, there is no evidence suggesting that this compound possesses catalytic properties or has applications in catalysis.
Q7: Have there been any computational studies on this compound?
A8: While the provided papers do not explicitly detail computational studies, they highlight the structural similarities and differences between this compound and other SERMs like tamoxifen and nafoxidine. [] This information can serve as a basis for comparative molecular modeling and docking studies to understand its interactions with estrogen receptors.
Q8: How does the structure of this compound contribute to its activity?
A9: The structure of this compound, particularly the pendant aromatic substituents on its chroman system and the tertiary amine side chain, is crucial for its interaction with estrogen receptors and its subsequent biological activity. [] Further research investigating modifications to these structural features could provide insights into optimizing its efficacy and selectivity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。